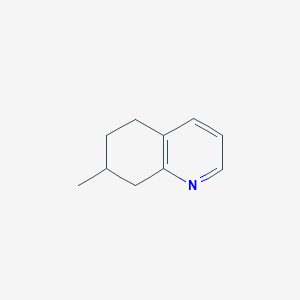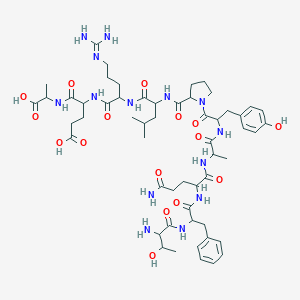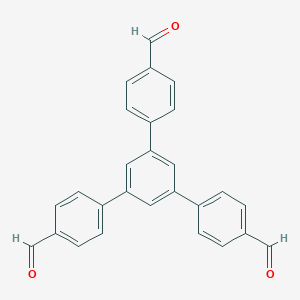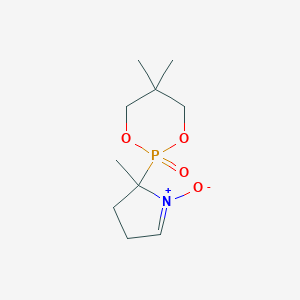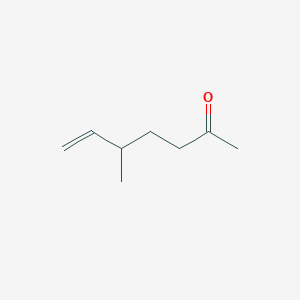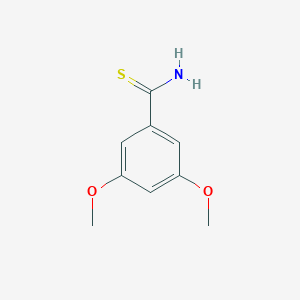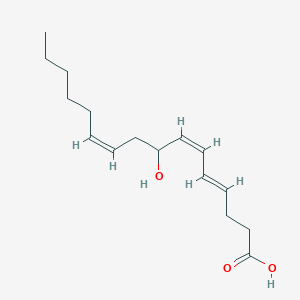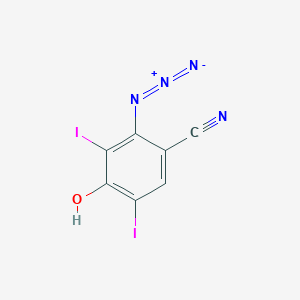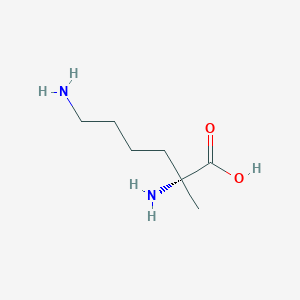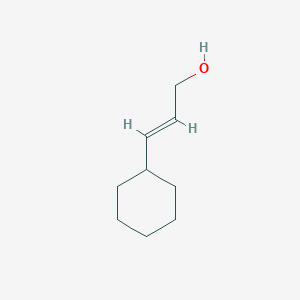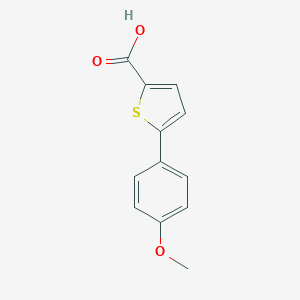
5-(4-methoxyphenyl)thiophene-2-carboxylic Acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzo[b] thiophene derivatives, including those similar to 5-(4-methoxyphenyl)thiophene-2-carboxylic acid, involves the preparation of isomeric acids with methyl and methoxy groups. These acids can be decarboxylated and esterified, showcasing the flexibility in modifying thiophene derivatives for different chemical applications (Campaigne & Abe, 1975). Additionally, Gewald synthesis technique is employed to synthesize derivatives from ethanone and malononitrile, leading to novel Schiff bases with antimicrobial activity, highlighting the compound's potential in bioactive applications (Puthran et al., 2019).
Molecular Structure Analysis
The crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate shows the significance of hydrogen bonds in the crystal packing, indicating strong intermolecular interactions which are crucial for understanding the compound's solid-state properties (Yeong et al., 2018). Such structural insights are valuable for designing materials with desired physical properties.
Chemical Reactions and Properties
Reactivity studies of thiophene-2-carboxylic acids with diazodiphenylmethane in methanol reveal the influence of substituents on esterification rates, providing a deeper understanding of the compound's chemical behavior. This knowledge is essential for developing synthetic strategies for thiophene-based derivatives (Noto et al., 1981).
Physical Properties Analysis
The physical properties of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid and similar compounds are influenced by their molecular structure. The crystal structure study of a closely related molecule reveals how molecular arrangements and hydrogen bonding patterns affect the compound's physical properties, providing insights into its solubility, melting point, and more (Xia et al., 2009).
Chemical Properties Analysis
The pronounced anti-proliferative activity of 5-alkyl-2-amino-3-methylcarboxylate thiophenes highlights the chemical properties of thiophene derivatives. Their selectivity and activity against certain tumor cells showcase the potential therapeutic applications of these compounds. The chemical properties, including reactivity and biological activity, are pivotal for pharmaceutical development (Thomas et al., 2017).
Applications De Recherche Scientifique
-
Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
-
Industrial Chemistry and Material Science
-
Fabrication of Organic Light-Emitting Diodes (OLEDs)
-
Organic Synthesis Intermediate
-
Production of Suprofen
-
Treatment of Influenza
-
Organic Field-Effect Transistors (OFETs)
-
Voltage-Gated Sodium Channel Blocker
-
Synthesis of Aminothiophene Derivatives
-
Lubricating Oil Thickener
-
Reduction of Nitro Group
Orientations Futures
Thiophene derivatives, including “5-(4-methoxyphenyl)thiophene-2-carboxylic Acid”, have potential applications in various fields due to their diverse biological activities . Future research could focus on exploring these applications further and developing efficient synthesis methods for this compound.
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c1-15-9-4-2-8(3-5-9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTXZWKQUHETLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377320 | |
| Record name | 5-(4-methoxyphenyl)thiophene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)thiophene-2-carboxylic Acid | |
CAS RN |
116016-56-9 | |
| Record name | 5-(4-methoxyphenyl)thiophene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

